4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile
Overview
Description
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine is a chlorinated pyrrolopyrimidine . It has a molecular weight of 153.57 . This compound is used in the preparation of compounds with antibacterial and antitumor activities .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives involves the use of a microwave technique . This approach is robust and efficient for the preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives .Molecular Structure Analysis
The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Chemical Reactions Analysis
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Physical And Chemical Properties Analysis
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine appears as a white crystalline solid . It has a molecular formula of C6H4ClN3 and a molecular weight of 153.57 g/mol .Scientific Research Applications
Synthesis of Novel Compounds
- The reactivity of 4-chloro-7-(β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine-5-carbonitrile towards various nucleophiles has been explored, leading to the synthesis of new compounds with potential biological activities (Hinshaw et al., 1975).
Antitumor and Antimicrobial Properties
- New 4-chloro-pyrimidine-5-carbonitriles and related compounds have demonstrated antitumor activity against leukemia and antibacterial activity against Staphylococcus aureus, highlighting their potential therapeutic applications (Taher & Helwa, 2012).
Synthesis of Pyrrolopyrimidine Derivatives
- Research has focused on the synthesis of new pyrrolo[2,3-d]pyrimidine-4-amines and related compounds, contributing to the development of new chemical entities with diverse applications (Hilmy, 2002).
Antibacterial Activity
- Pyrrolo[2,3-d]pyrimidines and their derivatives have shown promising antibacterial properties, indicating their potential use in addressing bacterial infections (Abdel-Mohsen & Geies, 2008).
Applications in Cancer Research
- Certain derivatives of pyrrolo[2,3-d]pyrimidine have exhibited potent anticancer activities, making them candidates for further investigation in cancer therapy (Al‐Mahmoudy et al., 2021).
Development of Heterocyclic Compounds
- Studies have been conducted on the synthesis and reactions of various pyrrolo[2,3-d]pyrimidine derivatives, contributing to the field of heterocyclic chemistry and its applications in medicinal chemistry (Kim & Santilli, 1969).
Antiviral Research
- Pyrrolo[2,3-d]pyrimidine derivatives have been evaluated for their antiviral properties, particularly against human cytomegalovirus (HCMV) and herpes simplex virus, highlighting their potential in antiviral drug development (Renau et al., 1996).
Mechanism of Action
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine binds to the enzyme DNA gyrase and prevents it from breaking down the bacterial DNA . In terms of anticancer activity, it has been found that certain compounds were the most active toward MCF7 with IC 50 (1.7, 5.7, and 3.4 μg/ml, respectively) relative to doxorubicin (Dox.) (26.1 μg/ml) .
properties
IUPAC Name |
4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN4/c8-7-6-5(11-3-12-7)4(1-9)2-10-6/h2-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCIAXYEUNOMFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=NC=N2)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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